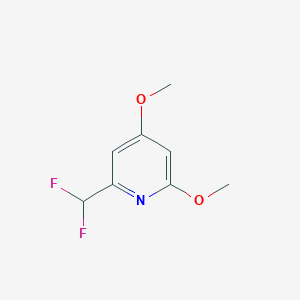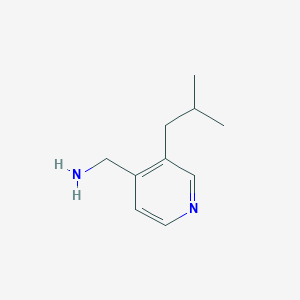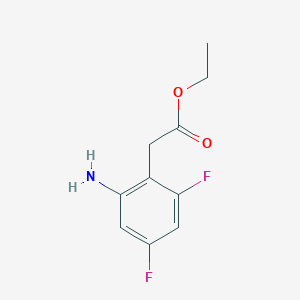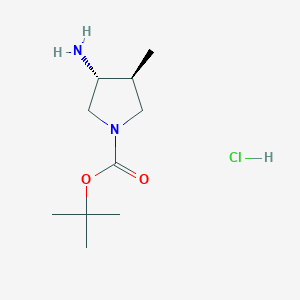
Trans-1-Boc-3-amino-4-methylpyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-1-Boc-3-amino-4-methylpyrrolidine hydrochloride: is a chemical compound with the molecular formula C10H21ClN2O2 . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a tert-butoxycarbonyl (Boc) protecting group attached to the amino group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trans-1-Boc-3-amino-4-methylpyrrolidine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a 4-methyl-2-pyrrolidone, with an amine source under acidic or basic conditions.
Introduction of the Boc Protecting Group: The amino group on the pyrrolidine ring is then protected using a tert-butoxycarbonyl (Boc) group. This is usually done by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Hydrochloride Salt: Finally, the compound is converted into its hydrochloride salt form by reacting it with hydrochloric acid (HCl) in an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Trans-1-Boc-3-amino-4-methylpyrrolidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other nucleophiles.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Reductive Amination: The compound can undergo reductive amination reactions to form secondary or tertiary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used under mild conditions.
Reductive Amination: Reagents like sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Major Products Formed
Substitution Reactions: The major products are substituted pyrrolidine derivatives.
Deprotection Reactions: The major product is the free amine form of the compound.
Reductive Amination: The major products are secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
Trans-1-Boc-3-amino-4-methylpyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Wirkmechanismus
The mechanism of action of Trans-1-Boc-3-amino-4-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The Boc-protected amino group can be selectively deprotected to yield the free amine, which can then interact with enzymes or receptors. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity to its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trans-1-Boc-3-amino-4-ethylpyrrolidine hydrochloride
- Trans-1-Boc-3-amino-4-phenylpyrrolidine hydrochloride
- Trans-1-Boc-3-amino-4-isopropylpyrrolidine hydrochloride
Uniqueness
Trans-1-Boc-3-amino-4-methylpyrrolidine hydrochloride is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. The presence of the methyl group at the 4-position of the pyrrolidine ring enhances its steric and electronic characteristics, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Eigenschaften
Molekularformel |
C10H21ClN2O2 |
|---|---|
Molekulargewicht |
236.74 g/mol |
IUPAC-Name |
tert-butyl (3R,4S)-3-amino-4-methylpyrrolidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-7-5-12(6-8(7)11)9(13)14-10(2,3)4;/h7-8H,5-6,11H2,1-4H3;1H/t7-,8-;/m0./s1 |
InChI-Schlüssel |
IXBLNFDWECFVSM-WSZWBAFRSA-N |
Isomerische SMILES |
C[C@H]1CN(C[C@@H]1N)C(=O)OC(C)(C)C.Cl |
Kanonische SMILES |
CC1CN(CC1N)C(=O)OC(C)(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


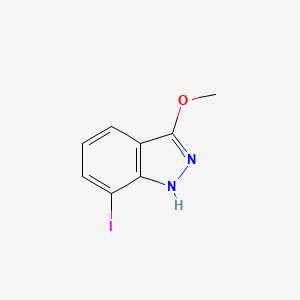
![5-Chloro-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13656298.png)
![Benzamide,N-(2-aminophenyl)-4-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-](/img/structure/B13656314.png)
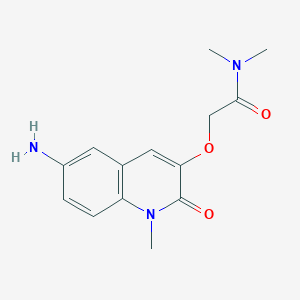
![4-[4-[2,4,5-tris(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine](/img/structure/B13656326.png)
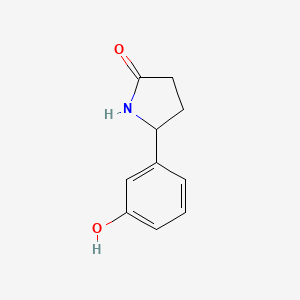


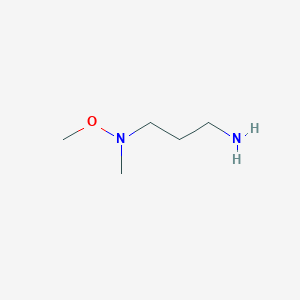
![Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13656353.png)
